molecular formula C20H20N4O3 B11211331 7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11211331
M. Wt: 364.4 g/mol
InChI Key: RDHNQAKPIHKPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-DIMETHOXYPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes two methoxyphenyl groups and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DIMETHOXYPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the methoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-DIMETHOXYPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(3,4-DIMETHOXYPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

In medicine, 7-(3,4-DIMETHOXYPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, and its mechanism of action is a subject of ongoing research.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties make it valuable for a range of applications.

Mechanism of Action

The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound’s structure allows it to bind selectively to certain sites, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-DIMETHOXYPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE shares similarities with other triazolopyrimidine derivatives, such as:
    • 7-(3,4-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
    • 7-(3,4-DIMETHOXYPHENYL)-5-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Uniqueness

The uniqueness of 7-(3,4-DIMETHOXYPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE lies in its specific substitution pattern and the presence of methoxy groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H20N4O3/c1-25-15-6-4-5-13(9-15)16-11-17(24-20(23-16)21-12-22-24)14-7-8-18(26-2)19(10-14)27-3/h4-12,17H,1-3H3,(H,21,22,23)

InChI Key

RDHNQAKPIHKPGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC(=CC=C4)OC)OC

Origin of Product

United States

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